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Introduction

The Fukuyama amine synthesis has become a cornerstone in modern organic chemistry for the
preparation of secondary amines.[1] A key feature of this methodology is the use of
nitrobenzenesulfonamides (nosylamides) as intermediates. The nosyl group serves a dual
purpose: it activates the amine nitrogen for alkylation and can be readily removed under mild
conditions, a significant advantage over the more robust tosyl group.[1][2] This guide focuses
on a powerful variation of the Fukuyama synthesis that proceeds through nosyl aziridine
intermediates. These strained three-membered rings are highly reactive electrophiles, enabling
the introduction of a variety of nucleophiles to construct complex amine-containing molecules.
[3][4] This approach is particularly valuable in the synthesis of pharmaceuticals and natural
products where precise control over stereochemistry and functional group tolerance is
paramount.

Mechanistic Insights: The Role of Nosyl Aziridines
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The use of nosyl aziridines in the Fukuyama amine synthesis hinges on a two-stage process:
the formation of the aziridine and its subsequent nucleophilic ring-opening. The nosyl group's
strong electron-withdrawing nature is crucial in both steps.

Initially, a primary amine is converted to a nosylamide by reaction with a nitrobenzenesulfonyl
chloride.[5] This nosylamide can then be used to form a nosyl aziridine, typically from a
corresponding 1,2-amino alcohol precursor.[4] The high reactivity of these nosyl aziridines
stems from significant ring strain and the electron-withdrawing nosyl group, which makes the
carbon atoms of the aziridine ring highly electrophilic.[3]

The key synthetic transformation is the regioselective and stereoselective ring-opening of the
nosyl aziridine by a nucleophile. This reaction typically proceeds via an SN2 mechanism,
leading to inversion of stereochemistry at the point of nucleophilic attack. The choice of
nucleophile is broad, allowing for the introduction of a wide array of functional groups.

Following the ring-opening, the synthesis culminates in the deprotection of the nosyl group.
This is a hallmark of the Fukuyama method, achieved under mild conditions using a thiol and a
base (e.g., thiophenol and potassium carbonate).[1][6] The reaction proceeds through a
Meisenheimer complex, followed by the elimination of sulfur dioxide and the release of the free
secondary amine.[1]

Overall Transformation
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Figure 1: General workflow of the Fukuyama amine synthesis using a nosyl aziridine
intermediate.

Experimental Protocols
Protocol 1: Synthesis of N-Nosyl Aziridines from 2-
Amino Alcohols

This protocol details the one-pot synthesis of N-nosyl aziridines from readily available 2-amino
alcohols.[7]

Materials:
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e 2-Amino alcohol (1.0 eq)

o 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)[8]

o Potassium carbonate (K2COs, 3.0 eq)

o Acetonitrile (MeCN), anhydrous

e Dichloromethane (CH2Cl2)

o Water (H20)

e Brine (saturated NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

e Round-bottom flask, magnetic stirrer, ice bath

Procedure:

 In a round-bottom flask, dissolve the 2-amino alcohol (1.0 eq) in anhydrous acetonitrile.

e Add potassium carbonate (3.0 eq) to the stirred solution.

e Cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in acetonitrile dropwise to
the reaction mixture.

o Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

e Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the
filtrate under reduced pressure.

¢ Dissolve the residue in dichloromethane and wash sequentially with water and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to afford the crude N-nosyl aziridine.
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 Purify the product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Ring-Opening of N-Nosyl
Aziridines

This protocol describes a general procedure for the SN2 ring-opening of N-nosyl aziridines with
a generic nucleophile.[3]

Materials:

» N-Nosyl aziridine (1.0 eq)

» Nucleophile (e.qg., alcohol, thiol, amine, 1.5-3.0 eq)

e Lewis acid (optional, e.g., Cu(OTf)z2, BF3-OEt2)

e Anhydrous solvent (e.g., THF, CHz2Clz, MeCN)

e Saturated aqueous ammonium chloride (NH4ClI) solution
o Ethyl acetate (EtOAC)

e Brine

e Anhydrous MgSOa

» Round-bottom flask, magnetic stirrer, inert atmosphere (N2 or Ar)
Procedure:

» To a solution of the N-nosyl aziridine (1.0 eq) in the chosen anhydrous solvent under an inert
atmosphere, add the nucleophile (1.5-3.0 eq).

 If required, add the Lewis acid catalyst (0.1-1.0 eq) at the appropriate temperature (often O
°C or room temperature).

 Stir the reaction mixture until completion, as monitored by TLC. Reaction times can vary from
a few hours to overnight.
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Quench the reaction with saturated aqueous NH4Cl solution.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

Purify the resulting ring-opened nosylamide by flash column chromatography.

Protocol 3: Deprotection of the Nosyl Group

This protocol outlines the standard procedure for the removal of the nosyl protecting group to
yield the final secondary amine.[1][5]

Materials:

e N-nosylated amine (1.0 eq)

e Thiophenol (2.5 eq)

¢ Potassium carbonate (K2COs) or potassium hydroxide (KOH) (2.5 eq)[5]
o Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

o Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAC)

e 1M NaOH solution

e Brine

e Anhydrous MgSOa

e Round-bottom flask, magnetic stirrer, oil bath

Procedure:

 In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

e Add thiophenol (2.5 eq) to the solution.
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e Add potassium carbonate (2.5 eq) to the stirred mixture.

e Heat the reaction mixture in an oil bath (typically 40-50 °C) and monitor its progress by TLC.
 After the reaction is complete, cool the mixture to room temperature and dilute it with water.
o Extract the aqueous mixture with an organic solvent such as CHzClz or EtOAc (3x).

o Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove
excess thiophenol, and then with brine (1x).[5]

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

e The crude secondary amine can be further purified by column chromatography or distillation.

Data Presentation
Table 1: Representative Nucleophiles and Reaction

litions for Rina- ing of | Aziridi

Lewis .
] . ] Product Typical
Entry Nucleophile Acid/Condit Solvent .
. Type Yield (%)
ions
Cu(OTfH2 (10 B-Amino
1 Methanol CH2Cl2 85-95
mol%) ether
) B-Amino
2 Thiophenol Cs2C0s DMF i 80-90
sulfide
3 Benzylamine Neat, 80 °C - 1,2-Diamine 75-85
_ _ B-Azido
4 Sodium azide  NHa4Cl MeOH/H20 ] 90-98[9]
amine
B-
In(OTf)s3 (10 _
5 Indole Toluene (Indolyl)amin 70-80
mol%)
e
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Figure 2: Simplified mechanism of nosyl group deprotection via a Meisenheimer complex.[1]

Applications in Drug Development and Natural
Product Synthesis

The Fukuyama amine synthesis employing nosyl aziridine intermediates has found widespread
application in the synthesis of complex molecules with biological activity. The mild reaction
conditions and high functional group tolerance make it an ideal strategy for late-stage
functionalization in drug discovery programs. For instance, this methodology has been utilized
in the synthesis of vicinal amino alcohols, which are common structural motifs in many
pharmaceuticals.[10] Furthermore, the ability to introduce nitrogen nucleophiles allows for the
construction of 1,2-diamines, which are prevalent in various natural products and bioactive
compounds.[9][11] The stereospecificity of the aziridine ring-opening is particularly
advantageous for the synthesis of enantiomerically pure compounds, a critical requirement in
drug development.

Conclusion

The use of nosyl aziridine intermediates in the Fukuyama amine synthesis provides a robust
and versatile platform for the synthesis of a diverse range of secondary amines. The key
advantages of this methodology include the mild conditions for both the ring-opening and
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deprotection steps, broad substrate scope, and high degree of stereocontrol. These features
have established this synthetic strategy as a valuable tool for researchers in academia and
industry, particularly in the fields of medicinal chemistry and natural product synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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